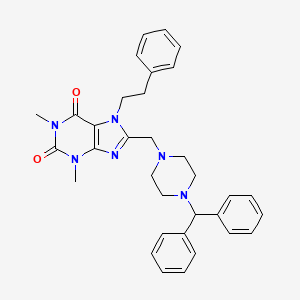

8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to a class of purine-2,6-dione derivatives characterized by substitutions at the 1-, 3-, 7-, and 8-positions. The core structure features a purine-2,6-dione scaffold, with modifications at position 8 introducing a 4-benzhydrylpiperazinylmethyl group, while positions 1 and 3 are substituted with methyl groups, and position 7 carries a phenethyl chain. These structural features are critical for modulating biological activity, particularly in targeting enzymes or receptors such as aldehyde dehydrogenases (e.g., ALDH1A1) or anticancer pathways .

Synthetic routes for analogous compounds often involve alkylation or coupling reactions. For example, 8-piperazinyl purine derivatives are typically synthesized via nucleophilic substitution using reagents like propargyl tosylate in the presence of K₂CO₃ and DMF, followed by purification via recrystallization .

Properties

IUPAC Name |

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O2/c1-35-31-30(32(40)36(2)33(35)41)39(19-18-25-12-6-3-7-13-25)28(34-31)24-37-20-22-38(23-21-37)29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,29H,18-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPFFLHWVVMIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

Substitution Reactions:

Piperazine Derivative Attachment: The 4-benzhydrylpiperazine moiety is introduced via nucleophilic substitution, where the piperazine ring reacts with benzhydryl chloride in the presence of a base.

Final Coupling: The final step involves coupling the piperazine derivative with the purine core, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the purine core or the benzhydryl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the benzhydryl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group may yield carboxylic acids, while reduction of the purine core could lead to dihydropurine derivatives.

Scientific Research Applications

8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Pharmacology: The compound is used to investigate the binding affinities and activities of purine derivatives on various biological targets.

Biochemistry: It serves as a tool to study enzyme kinetics and inhibition, especially enzymes involved in purine metabolism.

Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing cellular signaling pathways. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Key Observations:

- Smaller groups like 2-methoxyethyl () improve solubility but reduce hydrophobicity .

- Position 8 Substituents :

- Biological Activity :

Research Findings and Implications

- Anticancer Potential: Compound 13 () demonstrated in silico anticancer activity, suggesting that piperazinylmethyl purine derivatives warrant further in vitro validation .

- Structural Optimization : Bulky 7-substituents (e.g., phenethyl) correlate with enhanced receptor affinity in purine derivatives, while polar groups (e.g., methoxyethyl) improve pharmacokinetic profiles .

Biological Activity

8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its complex structure suggests potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula: C29H35N6O3

- Molecular Weight: 515.6 g/mol

- CAS Number: 868213-94-9

Research indicates that compounds like this compound may interact with various biological pathways:

- Adenosine Receptor Modulation: The structure suggests potential interaction with adenosine receptors, which are critical in regulating numerous physiological processes including neuroprotection and inflammation.

- Dipeptidyl Peptidase Inhibition: Similar compounds have shown inhibitory effects on dipeptidyl peptidase (DPP) enzymes, which play a role in glucose metabolism and may be relevant in diabetes treatment .

Pharmacological Applications

The compound has been studied for its potential use in:

- Antidiabetic agents: Due to its DPP inhibition properties.

- Neuroprotective agents: Its ability to modulate adenosine receptors may offer protective effects against neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of DPP activity. For example:

- A study showed that similar purine derivatives significantly reduced DPP-IV activity by up to 80%, suggesting a strong potential for managing type 2 diabetes mellitus .

In Vivo Studies

Animal models have indicated that administration of this compound leads to:

- Improved glucose tolerance.

- Enhanced insulin sensitivity.

These findings align with the pharmacological profile expected from DPP-IV inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 8-Bromo-Purine Derivative | 2138392-83-1 | 355.4142 | DPP-IV inhibition |

| 8-(4-benzhydrylpiperazinyl) methyl derivative | 868213-94-9 | 515.6 | Neuroprotective effects |

Q & A

Q. Q1. What are the key considerations for synthesizing this compound, and how can purity be optimized?

Methodological Answer: The synthesis involves multi-step reactions starting from a purine core (e.g., cyclization of intermediates) followed by functionalization with benzhydrylpiperazine and phenethyl groups. Critical steps include:

- Purine Core Formation : Cyclization under controlled pH and temperature (e.g., 60–80°C in ethanol) to ensure proper ring closure .

- Piperazine Substitution : Coupling the purine intermediate with 4-benzhydrylpiperazine using coupling agents like EDC/HOBt, monitored via TLC or HPLC .

- Purity Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (absence of extraneous peaks) .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., benzhydrylpiperazine methylene protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- FTIR : Key peaks include carbonyl stretches (C=O at ~1697 cm⁻¹) and N-H stretches (3344 cm⁻¹) .

Q. Q3. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values compared to reference drugs like cisplatin .

- Enzyme Inhibition : Test against kinases or phosphodiesterases (e.g., PDE4) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in biological activity across studies?

Methodological Answer: Contradictions (e.g., variable IC50 values in antitumor assays) may arise from differences in:

- Cell Line Heterogeneity : Validate using multiple cell lines and primary cells.

- Assay Conditions : Standardize pH, serum concentration, and incubation time.

- Compound Stability : Perform stability studies (e.g., HPLC post-incubation) to rule out degradation .

- Target Selectivity : Use siRNA knockdown or CRISPR to confirm on-target effects .

Q. Q5. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Modify alkyl chains (e.g., phenethyl vs. pentyl) to balance LogP (target ~2–3) for membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., piperazine oxidation). Introduce steric hindrance or fluorine atoms to block CYP450 metabolism .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .

Q. Q6. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Analog Synthesis : Replace benzhydryl with smaller aryl groups (e.g., 4-methoxyphenyl) to assess steric effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with purine C=O groups) .

- Data Correlation : Tabulate substituent effects on activity (see example table below):

| Substituent Modifications | IC50 (µM) MCF-7 | LogP | Reference |

|---|---|---|---|

| Benzhydrylpiperazine (Parent) | 15 | 3.2 | |

| 4-Methoxyphenylpiperazine | 22 | 2.8 | |

| Phenethyl → Hexyl | 45 | 4.1 |

Q. Q7. What advanced techniques elucidate its mechanism of action?

Methodological Answer:

- Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDE4) to resolve binding modes .

- In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for biodistribution studies in murine models .

Data Interpretation and Validation

Q. Q8. How should researchers validate off-target effects observed in phenotypic screens?

Methodological Answer:

- Counter-Screens : Test against unrelated targets (e.g., unrelated kinases) to assess specificity .

- CRISPR-Cas9 Validation : Knock out suspected off-target genes and repeat assays .

- Chemoproteomics : Use affinity-based probes to capture interacting proteins .

Q. Q9. What statistical methods are critical for dose-response analysis?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Bootstrap Resampling : Estimate 95% confidence intervals for IC50 values .

- ANOVA with Post Hoc Tests : Compare multiple analogs (e.g., Tukey’s test) .

Comparative and Safety Studies

Q. Q10. How does this compound compare to structurally related purine derivatives?

Methodological Answer: Refer to comparative tables in published studies (e.g., IC50 values, LogP):

| Compound | Key Structural Feature | IC50 (µM) HepG2 | Major Target |

|---|---|---|---|

| Parent Compound | Benzhydrylpiperazine | 15 | PDE4 |

| 7-Benzyl Analog | Benzyl substituent | 20 | Kinase X |

| 8-Chloro Derivative | Chlorine at C8 | 25 | Viral Polymerase |

Q. Q11. What toxicological assays are essential before progressing to animal studies?

Methodological Answer:

- hERG Inhibition : Patch-clamp assays to assess cardiac risk .

- Ames Test : Bacterial reverse mutation assay for genotoxicity .

- Cytokine Release : Measure IL-6/TNF-α in human PBMCs to predict immunotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.